molecular formula C15H13Cl2NO2S B12222440 [5-(3,5-Dichlorophenyl)furan-2-yl](morpholin-4-yl)methanethione

[5-(3,5-Dichlorophenyl)furan-2-yl](morpholin-4-yl)methanethione

Cat. No.: B12222440
M. Wt: 342.2 g/mol
InChI Key: YGNVDJNLXJTMKF-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenyl)furan-2-ylmethanethione: is a synthetic organic compound characterized by the presence of a furan ring substituted with a 3,5-dichlorophenyl group and a morpholin-4-yl methanethione group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dichlorophenyl)furan-2-ylmethanethione typically involves the reaction of 3,5-dichlorophenylfuran with morpholine and a thiocarbonyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product without significant side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the thiocarbonyl group, converting it into a corresponding thiol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, especially at the chlorinated phenyl ring, where nucleophiles can replace the chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Thiol derivatives or other reduced forms of the thiocarbonyl group.

    Substitution: Substituted phenyl derivatives with various nucleophiles replacing the chlorine atoms.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound may be used to study its effects on cellular processes and its potential as a bioactive molecule.

Medicine: The compound’s structure suggests potential pharmacological properties, making it a candidate for drug development and medicinal chemistry studies.

Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorophenyl)furan-2-ylmethanethione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • Imidazole-containing compounds

Comparison: Compared to similar compounds, 5-(3,5-Dichlorophenyl)furan-2-ylmethanethione is unique due to its specific substitution pattern and the presence of both a furan ring and a morpholin-4-yl methanethione group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C15H13Cl2NO2S

Molecular Weight

342.2 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione

InChI

InChI=1S/C15H13Cl2NO2S/c16-11-7-10(8-12(17)9-11)13-1-2-14(20-13)15(21)18-3-5-19-6-4-18/h1-2,7-9H,3-6H2

InChI Key

YGNVDJNLXJTMKF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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